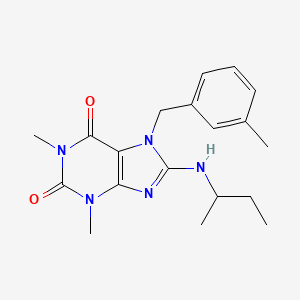

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic core with substitutions at positions 1, 3, 7, and 6. Key structural features include:

Properties

IUPAC Name |

8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-13(3)20-18-21-16-15(17(25)23(5)19(26)22(16)4)24(18)11-14-9-7-8-12(2)10-14/h7-10,13H,6,11H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDJDPCURLFNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, amination, and benzylation under controlled conditions. Common reagents include alkyl halides, amines, and benzyl halides, with catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Purification processes such as crystallization, distillation, and chromatography are also crucial to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, copper compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 7

Position 7 substitutions significantly influence physicochemical and biological properties:

Key Insight : The 3-methylbenzyl group in the target compound optimizes aromatic interactions without excessive bulk, distinguishing it from alkyl chain derivatives (e.g., octyl) that may impair solubility.

Substituent Variations at Position 8

The 8-substituent modulates receptor affinity and pharmacokinetics:

Biological Activity

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (CAS Number: 378203-58-8) is a purine derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives, characterized by a complex structure that influences its biological interactions. Its IUPAC name is 8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. The molecular formula is and it has distinct substituents that may enhance its biological potency compared to other purines.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O2 |

| IUPAC Name | 8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

| CAS Number | 378203-58-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including alkylation and amination. Common reagents include alkyl halides and amines under controlled conditions. Industrially, methods are optimized for yield and purity using large-scale reactors and purification techniques like crystallization and chromatography.

The biological activity of 8-sec-butylamino derivatives often involves interaction with specific molecular targets such as enzymes and receptors. This compound's mechanism may include:

- Inhibition of Enzymatic Activity : Similar to other purine derivatives, it may act as an inhibitor for enzymes involved in nucleotide metabolism.

- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .

Anticancer Activity

Research indicates that purine derivatives can exhibit significant anticancer properties. A study on related compounds demonstrated that modifications at the benzyl position can enhance cytotoxicity against various cancer cell lines. For instance, N-benzyl derivatives have shown potent antiproliferative effects against drug-resistant cancer cells .

Antimicrobial Properties

Similar compounds have been evaluated for antibacterial and antifungal activities. The presence of the benzyl group is often linked to improved antimicrobial efficacy. In particular, studies have shown that certain benzyl-substituted purines possess strong antibacterial properties against strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Anticancer Efficacy : A series of experiments assessed the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that modifications similar to those in 8-sec-butylamino compounds significantly increased activity against resistant strains .

- Antimicrobial Testing : A comparative study evaluated the antibacterial effects of N-benzyl amides derived from salinomycin against resistant bacteria. These compounds exhibited notable activity, suggesting a potential therapeutic role for derivatives like 8-sec-butylamino .

Comparison with Related Compounds

The unique structural features of 8-sec-butylamino distinguish it from other well-known purines such as caffeine and theophylline:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Caffeine | Stimulant | Lacks significant anticancer activity |

| Theophylline | Bronchodilator | Primarily used in respiratory diseases |

| 8-sec-butylamino | Anticancer, Antimicrobial | Enhanced potency due to structural modifications |

Q & A

Q. SAR strategies :

- Substituent variation : Systematically modify the 7-(3-methyl-benzyl) and 8-sec-butylamino groups to assess impact on solubility and logP .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl ring to reduce CYP450-mediated oxidation .

- In vivo PK studies : Monitor bioavailability and half-life in rodent models using LC-MS/MS quantification .

Basic: What computational tools are available for predicting the compound’s drug-likeness and potential off-target interactions?

Use ChemAxon’s Chemicalize or SwissADME to calculate:

- Drug-likeness parameters : Lipinski’s Rule of Five, topological polar surface area (TPSA < 140 Å) .

- Off-target screening : Perform molecular docking with PDBePISA or AutoDock Vina to predict binding to non-target proteins (e.g., adenosine receptors) .

Advanced: How can contradictions in biological activity data (e.g., conflicting IC50_{50}50 values across studies) be addressed methodologically?

- Standardize assay conditions : Control pH, temperature, and enzyme source (e.g., recombinant human DPP-4 vs. animal isoforms) .

- Data normalization : Use internal controls (e.g., reference inhibitors) in each experiment to minimize batch variability .

- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures containing structurally similar byproducts?

- Column chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to resolve polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences .

- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm for high-purity isolation .

Advanced: How can researchers evaluate the compound’s efficacy in a disease-relevant model (e.g., type 2 diabetes) while controlling for off-target effects?

- Animal models : Use db/db mice or Zucker diabetic fatty rats to assess glucose tolerance and insulin sensitivity .

- Control groups : Include a cohort treated with a DPP-4 inhibitor (e.g., linagliptin) to benchmark efficacy .

- Biomarker analysis : Measure plasma GLP-1 levels and HbA1c to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.